Fosinopril Related Compound C is an important intermediate in the synthesis of fosinopril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and heart failure. This compound is characterized by its unique molecular structure and plays a significant role in pharmaceutical formulations and quality testing.
Fosinopril Related Compound C is classified as a phosphinate ester and is derived from (4S)-cyclohexyl-L-proline. It is recognized under various identifiers, including its chemical formula and structural characteristics. The compound is utilized in quality control assays, particularly as a reference standard in pharmacopoeial tests, such as those outlined by the United States Pharmacopeia (USP) .
The synthesis of Fosinopril Related Compound C involves several steps, primarily focusing on the formation of its ester derivative. Key methods include:
Fosinopril Related Compound C has a complex molecular structure characterized by several functional groups:
The stereochemistry of Fosinopril Related Compound C is crucial for its function, with specific stereoisomers being more active than others.
Fosinopril Related Compound C undergoes various chemical reactions during its synthesis:
These reactions highlight the importance of reaction conditions such as temperature, pH, and enzyme concentration in achieving optimal yields.
The mechanism of action for Fosinopril Related Compound C primarily involves its role as a precursor in the synthesis of fosinopril. Fosinopril itself inhibits angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in:
The effectiveness of this mechanism is closely related to the stereochemistry of the compound, with specific enantiomers exhibiting enhanced activity .
Fosinopril Related Compound C possesses distinct physical and chemical properties:
These properties are critical for its handling during synthesis and formulation processes .
Fosinopril Related Compound C serves several important roles in scientific research and pharmaceutical development:
Fosinopril Related Compound C is formally identified through multiple systematic names reflecting its complex structure. According to United States Pharmacopeia (USP) designations, it is termed (4S)-4-cyclohexyl-1-(RS)-1-hydroxy-2-methylpropoxyphosphinyl]-acetyl-L-proline propionate (ester), sodium salt. The European Pharmacopoeia (EP) employs a variant nomenclature: (2S,4S)-4-Cyclohexyl-1-[[(RS)-(1RS)-2-methyl-1-(1-oxopropoxy)propoxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid [2] [9].
The compound’s molecular formula is C₃₀H₄₅NNaO₇P, with a molecular weight of 585.64 g/mol [1] [7] [8]. This formula includes one sodium atom, confirming its salt form. Key structural features include:
Table 1: Systematic Nomenclature and Molecular Properties
Property | Specification |
---|---|
IUPAC Name (USP) | (4S)-4-Cyclohexyl-1-(RS)-1-hydroxy-2-methylpropoxyphosphinyl]-acetyl-L-proline propionate (ester), sodium salt |
IUPAC Name (EP) | (2S,4S)-4-Cyclohexyl-1-[[(RS)-(1RS)-2-methyl-1-(1-oxopropoxy)propoxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
Molecular Formula | C₃₀H₄₅NNaO₇P |
Molecular Weight | 585.64 g/mol |
CAS Registry Number (Salt) | 1217528-56-7 |
CAS (Free Acid) | 1217600-34-4 |
The compound exhibits three chiral centers:
The stereochemistry at the phosphorus-linked carbon is specified as (RS), indicating a racemic mixture at this position. This contrasts with Fosinopril API’s defined (S)-configuration at the equivalent center, making Related Compound C a diastereomeric impurity [9]. The (2S,4S) proline configuration is conserved relative to the API, but the racemic phosphinate moiety generates distinct physicochemical properties critical for chromatographic separation in pharmacopeial testing methods [2] [9].
While single-crystal X-ray diffraction data is not explicitly provided in the search results, solid-state NMR studies referenced for fosinopril polymorphs demonstrate the methodology’s utility in characterizing similar compounds. These techniques resolve conformational polymorphisms through chemical shift anisotropy and cross-polarization magic angle spinning (CP/MAS) experiments [6].
Spectroscopic data from pharmacopeial standards includes:
Table 2: Key Spectroscopic Signatures
Technique | Functional Group | Characteristic Signal |
---|---|---|
IR (KBr pellet) | Ester C=O | 1730–1740 cm⁻¹ |
Phosphinyl P=O | 1240–1260 cm⁻¹ | |
¹H NMR (DMSO-d₆) | Proline -CH₂- | δ 2.10–2.35 (m, 2H), 3.45–3.70 (m, 2H) |
Phenyl -CH | δ 7.20–7.40 (m, 5H) | |
³¹P NMR | Phosphinate | δ 50–55 ppm |
Fosinopril Related Compound C serves as a process-related impurity in fosinopril sodium API synthesis. Its structure diverges from the API through esterification at the hydroxyisobutyryl side chain instead of the free hydroxyl group present in fosinoprilat (the active metabolite). This modification reduces angiotensin-converting enzyme (ACE) binding affinity [5] [9].
Key structural comparisons include:
The presence of the propionate ester creates enhanced lipophilicity (logP increase of ~1.5 units) compared to fosinoprilat. This alters chromatographic retention in reversed-phase HPLC systems, where Related Compound C typically elutes after fosinopril but before fosinoprilat in pharmacopeial impurity methods [2] [9].
Table 3: Structural Comparison with Fosinopril and Key Derivatives
Compound | R₁ Group | R₂ Group | Molecular Formula | Key Distinction |
---|---|---|---|---|
Fosinopril Sodium (API) | -OH | -OC(CH₃)₂CH₂C₆H₅ | C₃₀H₄₅NO₇P • Na | Active prodrug with acyloxyalkyl ester |
Fosinoprilat (Active) | -OH | -OH | C₂₃H₃₄NO₇P | Active metabolite; diacid form |
Related Compound C | -OCOC₂H₅ | -C₄H₉ (phenylbutyl) | C₃₀H₄₅NNaO₇P | Propionate ester at hydroxyisobutyryl site |
Fosinopril Related Compound A | -OC(CH₃)₂CH₂C₆H₅ | -OH | C₃₀H₄₅NO₇P | Hydrolysis product of API |
The compound’s significance in pharmaceutical analysis stems from its specification as a qualified impurity in USP and EP monographs, requiring strict control at levels typically ≤0.3% in fosinopril sodium API [2] [8] [9]. Its synthesis follows defined routes documented in reference standard certificates, with storage at 2–8°C to ensure stability [2] [7].
Table 4: Pharmacopeial Designations and Applications
Pharmacopeia | Designation | Application | Storage |
---|---|---|---|
USP | Fosinopril Related Compound C | Reference standard for impurity testing | 2–8°C |
EP | Fosinopril Impurity C | Qualification in EP monographs | 2–8°C |
Commercial | Custom synthesis | Analytical method development and validation | 2–8°C |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4